Melting Point Shift by Meta-Trifluoromethyl Substitution
The target compound exhibits a melting point of 81‑82 °C , while the non‑fluorinated phenyl analogue (ethyl (2E)-2‑cyano‑3‑phenyl‑2‑propenoate) melts at 51‑53 °C . The approximately 30 °C elevation directly reflects enhanced intermolecular interactions conferred by the trifluoromethyl group, which promotes stronger C‑F···H‑C contacts and denser crystal packing.
| Evidence Dimension | Melting point (mp) |
|---|---|
| Target Compound Data | 81‑82 °C |
| Comparator Or Baseline | Ethyl (2E)-2‑cyano‑3‑phenyl‑2‑propenoate (CAS 2025‑40‑3): 51‑53 °C |
| Quantified Difference | Δmp ≈ 30 °C increase |
| Conditions | Solid state, ambient atmospheric pressure; commercial product purity ≥97 % |
Why This Matters
A significantly higher melting point indicates superior thermal stability and different dissolution kinetics, which must be factored into formulation design, storage conditions, and solid‑phase synthetic protocols.
